2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O4/c22-15-7-5-14(6-8-15)13-29-20-10-25(16(12-26)9-19(20)27)11-21(28)24-18-4-2-1-3-17(18)23/h1-10,26H,11-13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIAVBXNACFHBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-fluorophenyl)acetamide is a synthetic organic molecule characterized by its complex structure, which includes a pyridine ring and various functional groups. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.37 g/mol. The presence of fluorine atoms in its structure is significant as they enhance the compound's biological activity through electron-withdrawing effects, which can influence receptor binding and metabolic stability.
Initial studies suggest that this compound may act as an inhibitor of specific enzymes or receptors. Notably, compounds with similar structures have been associated with interactions with the vanilloid receptor TRPV1 , which is crucial in pain sensation and inflammation pathways. This suggests potential analgesic and anti-inflammatory properties for the compound under consideration.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant binding affinity to various biological targets. For instance, preliminary studies indicate that it may effectively modulate TRPV1 activity, leading to reduced pain responses in cellular models.
Case Studies
A case study involving animal models highlighted the compound's efficacy in reducing inflammatory responses in conditions such as arthritis. The study reported a notable decrease in edema and pain behavior in treated groups compared to controls, suggesting its potential as a therapeutic agent for inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the unique aspects of this compound, it is essential to compare it with other structurally similar compounds known for their biological activities.
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Flufenacet | 4579-60-6 | Selective herbicide targeting fatty acid biosynthesis |
| N-benzyl-2-(5-(fluorobenzyl)oxy)-2-methyl-4-oxopyridin | 946333-11-5 | Similar structural motifs with potential herbicidal activity |
| 2-(5-(fluorobenzyl)oxy)-2-methyl-pyridin | 941885-25-2 | Related to TRPV1 receptor modulation |
This comparison highlights the dual functionality of the compound as both a potential pharmaceutical agent and an agricultural chemical.
Pharmacodynamics and Safety Profile
Understanding the pharmacodynamics of this compound is crucial for evaluating its safety and efficacy. Studies investigating metabolic pathways suggest that the compound undergoes significant hepatic metabolism, which could influence its bioavailability and therapeutic window. Additionally, toxicity studies are necessary to assess potential side effects associated with prolonged use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs vary in core heterocycles, substituents, and fluorination patterns. Key comparisons include:
Key Observations :
- Fluorination : The target compound and analogs use fluorinated aryl groups to modulate electronic properties and metabolic stability.
- Thermal Stability: Pyridine derivatives in exhibit higher melting points (268–287°C) than chromenone-based compounds (175–178°C), likely due to stronger crystal packing in simpler cores .
- Solubility : The hydroxymethyl group in the target compound may confer better aqueous solubility than ’s methoxybenzyl group or ’s nitro/bromo substituents .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
